molecular formula C21H16BrFN4O2 B2397881 N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260632-85-6

N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No. B2397881
CAS RN: 1260632-85-6
M. Wt: 455.287
InChI Key: RHMSGJSVJIZSKN-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrFN4O2 and its molecular weight is 455.287. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds featuring the 1,2,4-oxadiazole moiety, as well as pyrrol and acetamide groups, have been extensively synthesized and studied for their diverse chemical properties and potential biological activities. For instance, the synthesis of novel derivatives containing the 1,2,4-oxadiazole ring has been a subject of interest due to their promising anti-inflammatory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015). These studies involve detailed chemical synthesis routes, characterization through NMR, IR, and Mass spectroscopy, and evaluation of biological activities, providing a foundation for understanding the potential applications of similarly structured compounds.

Biological Activities

The incorporation of fluorophenyl and pyrrol moieties into the structure of acetamide derivatives has been associated with notable biological activities. Research on compounds structurally related to N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide demonstrates a range of pharmacological potentials. For example, some benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting the therapeutic potential of such molecules (E. Menteşe, S. Ülker, & B. Kahveci, 2015). Additionally, the synthesis of 1,3,4-oxadiazole derivatives has been explored for their anti-salmonella typhi activity, further emphasizing the relevance of this structural motif in developing new therapeutic agents (E. Salama, 2020).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O2/c22-16-4-1-3-14(11-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-6-8-17(23)9-7-15/h1-11H,12-13H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMSGJSVJIZSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

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